3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol
CAS No.: 89921-51-7
Cat. No.: VC7368543
Molecular Formula: C7H10O3
Molecular Weight: 142.154
* For research use only. Not for human or veterinary use.
![3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol - 89921-51-7](/images/structure/VC7368543.png)
Specification
CAS No. | 89921-51-7 |
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Molecular Formula | C7H10O3 |
Molecular Weight | 142.154 |
IUPAC Name | 3-oxatricyclo[3.2.1.02,4]octane-6,7-diol |
Standard InChI | InChI=1S/C7H10O3/c8-4-2-1-3(5(4)9)7-6(2)10-7/h2-9H,1H2 |
Standard InChI Key | LVZZYSCVBIZYIJ-UHFFFAOYSA-N |
SMILES | C1C2C(C(C1C3C2O3)O)O |
Introduction
Structural Elucidation and Stereochemical Features
The compound’s IUPAC name, 3-oxatricyclo[3.2.1.0²,⁴]octane-6,7-diol, reflects its intricate bicyclic framework. The core structure consists of:
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A tricyclic system with bridgehead oxygen at position 3.
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Two hydroxyl groups at positions 6 and 7.
Molecular Geometry
The SMILES notation (C1C2C(C(C1C3C2O3)O)O) reveals a tricyclic arrangement where the oxygen atom bridges carbons 2 and 4, forming a strained ether ring . The hydroxyl groups occupy adjacent positions on the central ring, creating a diol configuration. X-ray crystallography data are absent, but the InChIKey (LVZZYSCVBIZYIJ-UHFFFAOYSA-N) confirms the stereochemical uniqueness of this compound .
Table 1: Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₀O₃ | |
Molecular Weight | 142.15 g/mol | |
CAS Registry Numbers | 89921-51-7, 70870-82-5 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 |
Synthetic Routes and Precursors
While no direct synthesis of 3-oxatricyclo[3.2.1.0²,⁴]octane-6,7-diol is documented, analogous compounds suggest potential pathways. The patent US8389752B2 details methods for synthesizing alicyclic diepoxides via Diels-Alder reactions and subsequent epoxidation . For example:
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Diels-Alder Cyclization: Cyclopentadiene reacts with α,ω-dienes to form norbornene derivatives.
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Epoxidation: Percarboxylic acids (e.g., mCPBA) introduce epoxide groups to unsaturated bonds.
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Dihydroxylation: Epoxide rings may undergo acid-catalyzed hydrolysis to yield vicinal diols .
Applying these steps to a norbornene oxide precursor (e.g., rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.0²,⁴]octane) could yield the target diol under controlled conditions.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s LogP value of -1.19 indicates high hydrophilicity, likely due to its polar hydroxyl groups and ether oxygen . With a polar surface area (PSA) of 53 Ų, it falls within the range of compounds with moderate membrane permeability, suggesting potential challenges in bioavailability .
Stability and Reactivity
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Rotatable Bonds: 0, implying a rigid, conformationally restricted structure .
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Ring Strain: The tricyclic system introduces strain, potentially enhancing reactivity toward ring-opening reactions.
Quantity | Price ($) | Lead Time |
---|---|---|
1 mg | 83 | 5 days |
20 mg | 123 | 5 days |
Analytical Characterization
Mass Spectrometry
Predicted collision cross sections (CCS) for adducts provide fingerprints for LC-MS/MS identification:
Nuclear Magnetic Resonance (NMR)
Though experimental NMR data are unavailable, the structure predicts:
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¹H NMR: Downfield shifts for hydroxyl protons (~4–5 ppm) and complex splitting patterns from bridgehead hydrogens.
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¹³C NMR: Signals for oxygen-bearing carbons (70–90 ppm) and quaternary bridgehead carbons.
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